Ethyl 3-oxopiperidine-4-carboxylate
Overview
Description
Ethyl 3-oxopiperidine-4-carboxylate is a chemical compound with the CAS Number: 70637-75-1. It has a molecular weight of 171.2 . This compound is used for research and development purposes .
Synthesis Analysis
This compound can be synthesized through various methods. For instance, it can be formed in reactions of hydrazine hydrate with αβ-unsaturated diesters or with β-anilino-diesters . Another method involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine .
Molecular Structure Analysis
The molecular formula of this compound is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6,9H,2-5H2,1H3 .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 171.2 . It has a density of 1.135 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.475 (lit.) .
Scientific Research Applications
Synthesis and Stereochemistry
Ethyl 3-oxopiperidine-4-carboxylate is used in the synthesis of various derivatives, such as 3-azabicyclo[3.3.1]nonane derivatives. These derivatives are formed through Michael reactions and demonstrate interesting stereochemical properties, as studied in-depth by Vafina et al. (2003) (Vafina et al., 2003).
Development of Pharmacological Compounds
This chemical serves as a starting point for developing pharmacologically relevant compounds. For example, Wang et al. (2008) described its use in synthesizing tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with potential applications in pharmaceuticals (Wang et al., 2008).
Catalysis and Organic Reactions
In catalysis, this compound is used in the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives, as detailed by Jiang et al. (2012). This showcases its role in facilitating metal-free catalysis and contributing to mild reaction conditions (Jiang et al., 2012).
Intermediate in Synthesis Processes
It is an important intermediate in various synthesis processes. For instance, its role in the synthesis of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate of prasugrel, is highlighted in a study by Zhong Weihui (2013) (Zhong Weihui, 2013).
X-ray Powder Diffraction Studies
In X-ray powder diffraction studies, derivatives of this compound, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, have been analyzed. This research by Wang et al. (2017) provides insights into the structural aspects of these compounds (Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-oxopiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXNWTGYAKMATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388518 | |
Record name | Ethyl 3-oxopiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70637-75-1 | |
Record name | Ethyl 3-oxopiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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